molecular formula C8H15BrO B15254060 3-(3-Bromo-2-methylpropyl)oxolane

3-(3-Bromo-2-methylpropyl)oxolane

Cat. No.: B15254060
M. Wt: 207.11 g/mol
InChI Key: VAQPPDNPBLGWQS-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-methylpropyl)oxolane is an organic compound with the molecular formula C8H15BrO It is a derivative of oxolane, featuring a bromine atom attached to a methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-2-methylpropyl)oxolane typically involves the bromination of 2-methylpropyl oxolane. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromo-2-methylpropyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom, resulting in the formation of 2-methylpropyl oxolane.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include 3-(2-methylpropyl)oxolane derivatives with different functional groups.

    Oxidation Reactions: Oxidized products such as oxolane carboxylic acids or ketones.

    Reduction Reactions: The primary product is 2-methylpropyl oxolane.

Scientific Research Applications

3-(3-Bromo-2-methylpropyl)oxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes involving brominated organic compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-methylpropyl)oxolane involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is harnessed in various chemical and biological applications, where the compound can modify other molecules or participate in catalytic processes.

Comparison with Similar Compounds

    3-(3-Chloro-2-methylpropyl)oxolane: Similar structure but with a chlorine atom instead of bromine.

    3-(3-Iodo-2-methylpropyl)oxolane: Contains an iodine atom, leading to different reactivity and applications.

    2-Methylpropyl oxolane: Lacks the halogen atom, resulting in different chemical properties and reactivity.

Uniqueness: 3-(3-Bromo-2-methylpropyl)oxolane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties not found in its chloro or iodo analogs. This makes it particularly useful in applications requiring selective bromination or specific interactions with biological targets.

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

3-(3-bromo-2-methylpropyl)oxolane

InChI

InChI=1S/C8H15BrO/c1-7(5-9)4-8-2-3-10-6-8/h7-8H,2-6H2,1H3

InChI Key

VAQPPDNPBLGWQS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCOC1)CBr

Origin of Product

United States

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